molecular formula C21H26N2O7S B3940162 1-Benzylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine;oxalic acid

1-Benzylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B3940162
M. Wt: 450.5 g/mol
InChI Key: RUKVSKCHRGUPBZ-UHFFFAOYSA-N
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Description

1-Benzylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylsulfonyl group, a methoxyphenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylsulfonyl chloride with 4-[(3-methoxyphenyl)methyl]piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Continuous flow reactors and automated synthesis platforms can be employed to increase yield and reduce production time. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-Benzylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the methoxyphenyl group can lead to the formation of hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group can yield sulfone derivatives, while substitution reactions on the piperazine ring can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Benzylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The benzylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The piperazine ring can interact with various receptors, potentially modulating their activity. These interactions can lead to changes in cellular signaling pathways, affecting biological processes such as cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylsulfonyl-4-phenylpiperazine: Lacks the methoxy group, leading to different chemical properties and reactivity.

    4-[(3-Methoxyphenyl)methyl]piperazine: Lacks the benzylsulfonyl group, affecting its biological activity.

    1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazine: Similar structure but without the sulfonyl group, leading to different chemical behavior.

Uniqueness

1-Benzylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine is unique due to the presence of both the benzylsulfonyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-benzylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S.C2H2O4/c1-24-19-9-5-8-18(14-19)15-20-10-12-21(13-11-20)25(22,23)16-17-6-3-2-4-7-17;3-1(4)2(5)6/h2-9,14H,10-13,15-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKVSKCHRGUPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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